molecular formula C27H36N2O11 B12326205 6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12326205
M. Wt: 564.6 g/mol
InChI Key: AEFYTLSQBCRSSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramiprilat Acyl-beta-D-glucuronide involves the glucuronidation of Ramiprilat. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the conjugation of Ramiprilat with glucuronic acid . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods

Industrial production of Ramiprilat Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions

Ramiprilat Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions . These reactions are significant in the context of its metabolic stability and potential toxicity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free Ramiprilat and various protein adducts resulting from transacylation .

Properties

Molecular Formula

C27H36N2O11

Molecular Weight

564.6 g/mol

IUPAC Name

6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)

InChI Key

AEFYTLSQBCRSSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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